Cas no 885-24-5 (2-Isopropoxy-1-naphthaldehyde)

2-Isopropoxy-1-naphthaldehyde is a specialized organic compound featuring a naphthalene core substituted with an aldehyde group at the 1-position and an isopropoxy group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized naphthalene derivatives. The isopropoxy group enhances solubility in organic solvents, facilitating its use in reactions requiring controlled conditions. Its aldehyde functionality allows for further derivatization, such as condensation or reduction, enabling applications in pharmaceuticals, agrochemicals, and material science. The compound’s stability under standard conditions ensures reliable handling and storage.
2-Isopropoxy-1-naphthaldehyde structure
2-Isopropoxy-1-naphthaldehyde structure
Product Name:2-Isopropoxy-1-naphthaldehyde
CAS No:885-24-5
MF:C14H14O2
MW:214.259764194489
MDL:MFCD02629634
CID:1085883
PubChem ID:882445
Update Time:2025-10-24

2-Isopropoxy-1-naphthaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Isopropoxy-1-naphthaldehyde
    • 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde
    • 2-iso-Propoxynaphthalin-1-carbaldehyd
    • 2-Isopropoxy-1-naphthaldehyd
    • 2-Isopropyloxy-1-formyl-naphthalin
    • DTXSID301245460
    • MFCD02629634
    • AKOS000103393
    • 2-propan-2-yloxynaphthalene-1-carbaldehyde
    • MLS000574406
    • SCHEMBL3267842
    • 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
    • CS-0196336
    • FT-0716807
    • E89637
    • SR-01000234687-1
    • ASISCHEM R26543
    • HMS2310O11
    • SMR000195070
    • SR-01000234687
    • EN300-80089
    • 885-24-5
    • RIUGCNDMPSXTTC-UHFFFAOYSA-N
    • CHEMBL1376767
    • 2-ISOPROPOXYNAPHTHALENE-1-CARBALDEHYDE
    • VS-07492
    • STL289240
    • 1-Naphthaldehyde, 2-isopropoxy- (7CI, 8CI); 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde (ACI); 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde; 2-Isopropoxy-1-naphthaldehyde; 2-Isopropoxy-1-naphthalenecarboxaldehyde; 2-Propan-2-yloxynaphthalene-1-carbaldehyde
    • DA-40872
    • BBL023718
    • MDL: MFCD02629634
    • Inchi: 1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3
    • InChI Key: RIUGCNDMPSXTTC-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1=CC=C2C=CC=CC2=C1C=O

Computed Properties

  • Exact Mass: 214.09900
  • Monoisotopic Mass: 214.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 3.43950

2-Isopropoxy-1-naphthaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Isopropoxy-1-naphthaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219008127-25g
2-Isopropoxy-1-naphthaldehyde
885-24-5 95%
25g
$1248.00 2023-08-31
TRC
I872810-2.5g
2-Isopropoxy-1-naphthaldehyde
885-24-5
2.5g
$ 165.00 2022-06-02
TRC
I872810-25g
2-Isopropoxy-1-naphthaldehyde
885-24-5
25g
$ 1300.00 2022-06-02
Chemenu
CM243117-25g
2-Isopropoxy-1-naphthaldehyde
885-24-5 95%
25g
$1122 2021-08-04
abcr
AB220221-1 g
2-Isopropoxy-1-naphthaldehyde; 95%
885-24-5
1g
€169.30 2023-01-27
abcr
AB220221-5 g
2-Isopropoxy-1-naphthaldehyde; 95%
885-24-5
5g
€476.10 2023-01-27
abcr
AB220221-10 g
2-Isopropoxy-1-naphthaldehyde; 95%
885-24-5
10g
€775.00 2023-01-27
abcr
AB220221-1g
2-Isopropoxy-1-naphthaldehyde, 95%; .
885-24-5 95%
1g
€149.30 2025-04-15
abcr
AB220221-5g
2-Isopropoxy-1-naphthaldehyde, 95%; .
885-24-5 95%
5g
€401.10 2025-04-15
abcr
AB220221-10g
2-Isopropoxy-1-naphthaldehyde, 95%; .
885-24-5 95%
10g
€644.40 2025-04-15

2-Isopropoxy-1-naphthaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:885-24-5)2-Isopropoxy-1-naphthaldehyde
Order Number:A862146
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):287.0
Email:sales@amadischem.com

Additional information on 2-Isopropoxy-1-naphthaldehyde

Professional Introduction to 2-Isopropoxy-1-naphthaldehyde (CAS No. 885-24-5)

2-Isopropoxy-1-naphthaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 885-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This aldehyde derivative, characterized by its isopropoxy substituent on the naphthalene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s structural framework, combining the aromatic stability of naphthalene with the reactive aldehyde group and the electron-donating effect of the isopropoxy moiety, contributes to its versatility in medicinal chemistry applications.

The isopropoxy group in 2-Isopropoxy-1-naphthaldehyde plays a crucial role in modulating the reactivity and electronic properties of the molecule. This substitution pattern enhances its utility as a building block in constructing more complex pharmacophores. In recent years, researchers have leveraged this compound to develop novel therapeutic agents targeting a range of diseases, including inflammatory disorders and infectious diseases. The aldehyde functionality, in particular, serves as a versatile handle for further derivatization, enabling the formation of amides, imines, and other heterocyclic structures that are prevalent in drug molecules.

Recent advancements in synthetic methodologies have highlighted the importance of 2-Isopropoxy-1-naphthaldehyde in streamlined synthetic routes. For instance, studies have demonstrated its efficient conversion into more complex scaffolds through catalytic processes that minimize byproduct formation. These developments align with the growing emphasis on green chemistry principles, where sustainability and efficiency are paramount. The compound’s compatibility with various catalytic systems, including transition metal catalysts and organocatalysts, has opened new avenues for its application in large-scale synthesis.

In the realm of medicinal chemistry, 2-Isopropoxy-1-naphthaldehyde has been explored as a precursor for developing small-molecule inhibitors. Notably, its structural motif has been incorporated into molecules designed to interact with biological targets such as enzymes and receptors. Preliminary studies have shown promising results in modulating pathways associated with neurodegenerative diseases and metabolic disorders. The compound’s ability to serve as a scaffold for structure-activity relationship (SAR) studies has made it an attractive candidate for drug discovery programs.

The chemical synthesis of 2-Isopropoxy-1-naphthaldehyde typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic strategies include nucleophilic substitution reactions on halogenated naphthalenes followed by functional group transformations to introduce the aldehyde and isopropoxy groups. Advances in computational chemistry have also facilitated the design of efficient synthetic routes by predicting reaction outcomes and minimizing experimental trials.

From an industrial perspective, the demand for 2-Isopropoxy-1-naphthaldehyde has increased due to its role in producing high-value pharmaceutical intermediates. Manufacturers have focused on scaling up production while adhering to stringent quality control measures to ensure consistency across batches. This has been achieved through process intensification techniques and continuous flow chemistry, which enhance reaction efficiency and reduce waste generation.

The biological activity of derivatives of 2-Isopropoxy-1-naphthaldehyde has been a focal point of research in recent years. Studies have revealed that modifications to its structure can significantly alter its pharmacological profile. For example, introducing additional functional groups or altering the substitution pattern can lead to compounds with enhanced binding affinity or selectivity for specific targets. Such discoveries underscore the importance of 2-Isopropoxy-1-naphthaldehyde as a versatile platform for drug development.

Moreover, the compound’s compatibility with modern analytical techniques has facilitated detailed mechanistic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and understand its reactivity. These insights have not only advanced our understanding of organic transformations but also provided critical data for optimizing synthetic protocols.

The future prospects of 2-Isopropoxy-1-naphthaldehyde are promising, with ongoing research exploring its potential in emerging therapeutic areas. Innovations in biocatalysis and enzymatic engineering may further enhance its utility by enabling more sustainable synthetic routes. Additionally, collaborations between academia and industry are expected to drive new applications for this compound in drug discovery and material science.

In conclusion, 2-Isopropoxy-1-naphthaldehyde (CAS No. 885-24-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in both academic research and industrial applications. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, solidifying its position as a cornerstone of modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885-24-5)2-Isopropoxy-1-naphthaldehyde
A862146
Purity:99%
Quantity:5g
Price ($):287.0
Email